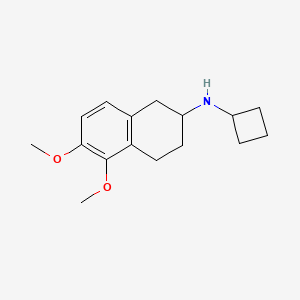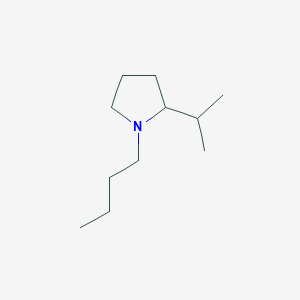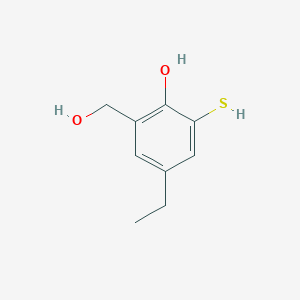
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a sulfanyl group attached to a benzene ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with an ethyl halide in the presence of a base. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction. The sulfanyl group can be added via a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted phenols
Applications De Recherche Scientifique
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can form disulfide bonds, which may play a role in protein stabilization and enzyme activity modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(hydroxymethyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-(hydroxymethyl)-6-methylphenol: Similar structure but with a methyl group instead of a sulfanyl group.
4-Ethyl-2-(hydroxymethyl)-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of both the ethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88661-08-9 |
|---|---|
Formule moléculaire |
C9H12O2S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
4-ethyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C9H12O2S/c1-2-6-3-7(5-10)9(11)8(12)4-6/h3-4,10-12H,2,5H2,1H3 |
Clé InChI |
CNFYNINIPPMCDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)S)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



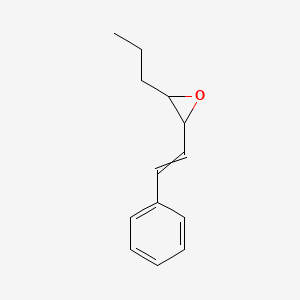
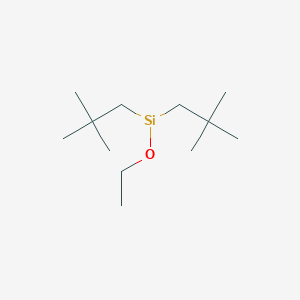
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

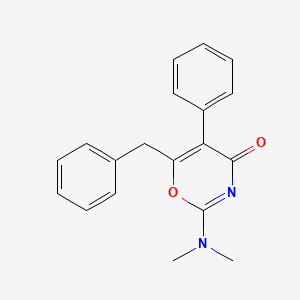

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
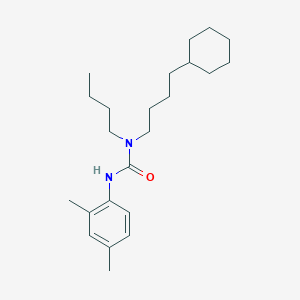
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
